molecular formula C13H8F3NO3 B6384365 5-(3-Nitrophenyl)-3-trifluoromethylphenol CAS No. 1261952-33-3

5-(3-Nitrophenyl)-3-trifluoromethylphenol

Cat. No.: B6384365
CAS No.: 1261952-33-3
M. Wt: 283.20 g/mol
InChI Key: ZMMLJGHMHHHYIL-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-3-trifluoromethylphenol is an aromatic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of hydrogen bromide and boron tribromide (BBr3) as catalysts in demethylation reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 5-(3-Nitrophenyl)-3-trifluoromethylphenol may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated phenol derivatives.

Scientific Research Applications

5-(3-Nitrophenyl)-3-trifluoromethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-3-trifluoromethylphenol involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Trifluoromethylphenol: Lacks the nitrophenyl group, affecting its reactivity and applications.

    5-(3-Nitrophenyl)-2-trifluoromethylphenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

5-(3-Nitrophenyl)-3-trifluoromethylphenol is unique due to the combination of the nitrophenyl and trifluoromethyl groups on the same phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(5-8)17(19)20/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMLJGHMHHHYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686612
Record name 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-33-3
Record name 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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